molecular formula C13H21N5 B11741165 1-ethyl-5-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine

1-ethyl-5-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine

Cat. No.: B11741165
M. Wt: 247.34 g/mol
InChI Key: ZUQDQENASKAOKO-UHFFFAOYSA-N
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Description

1-ethyl-5-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine is a complex organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This compound is characterized by its unique structure, which includes ethyl, methyl, and isopropyl groups attached to the pyrazole rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-5-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine typically involves multi-step reactions starting from simpler pyrazole derivatives. One common method involves the condensation of 1-ethyl-1H-pyrazol-5-amine with 1-(propan-2-yl)-1H-pyrazol-4-carbaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas over a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Solvent-free conditions and the use of green chemistry principles are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-ethyl-5-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: N-bromosuccinimide (NBS).

Major Products Formed

    Oxidation: Pyrazole oxides.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Halogenated pyrazole compounds.

Scientific Research Applications

1-ethyl-5-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific enzymes or receptors.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-ethyl-5-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, resulting in anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-ethyl-5-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine is unique due to its combination of ethyl, methyl, and isopropyl groups attached to the pyrazole rings. This unique structure may confer specific biological activities and chemical reactivity that distinguish it from other similar compounds.

Properties

Molecular Formula

C13H21N5

Molecular Weight

247.34 g/mol

IUPAC Name

1-ethyl-5-methyl-N-[(1-propan-2-ylpyrazol-4-yl)methyl]pyrazol-4-amine

InChI

InChI=1S/C13H21N5/c1-5-17-11(4)13(8-16-17)14-6-12-7-15-18(9-12)10(2)3/h7-10,14H,5-6H2,1-4H3

InChI Key

ZUQDQENASKAOKO-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)NCC2=CN(N=C2)C(C)C)C

Origin of Product

United States

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